3-Phenylpyridine-N-oxide
Description
Significance and Research Trajectories of Pyridine (B92270) N-Oxide Architectures
Pyridine N-oxides are a class of compounds that have garnered considerable attention from chemists due to their unique reactivity and utility. researchgate.net Unlike the relatively inert parent pyridine, the N-oxide group enhances the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution, often with high regioselectivity. researchgate.net This enhanced reactivity has established pyridine N-oxides as crucial intermediates in the synthesis of substituted pyridines that are otherwise difficult to access. researchgate.net
The research trajectories for pyridine N-oxide architectures are diverse and impactful:
Organic Synthesis and Catalysis : The N-oxide functional group serves as an activating group, facilitating C-H functionalization at positions that are typically unreactive in the parent pyridine. researchgate.net This has led to the development of novel methods for creating C-C, C-N, and C-O bonds. researchgate.net Furthermore, chiral pyridine N-oxides have been designed as highly effective nucleophilic organocatalysts for asymmetric synthesis, demonstrating their value in creating enantiomerically pure compounds. organic-chemistry.orgacs.org For instance, the terpene-derived catalyst METHOX has shown high enantioselectivity in the allylation of aldehydes. organic-chemistry.org
Medicinal Chemistry : The N-oxide moiety is significant in drug design. acs.org It can increase the water solubility and polarity of a molecule, which can alter its pharmacokinetic profile. acs.org Many N-oxides are metabolites of drugs containing tertiary amines. acs.org They can also act as prodrugs; for example, the N-oxides of certain pyridines are precursors to established drugs like the anti-inflammatory niflumic acid and the proton-pump inhibitor omeprazole. acs.orgwikipedia.org Their specific redox properties are also exploited in the design of hypoxia-activated prodrugs for targeted cancer therapy. acs.org
Coordination Chemistry and Materials Science : The oxygen atom of the N-oxide group is a hard donor and can act as a ligand to coordinate with metal ions, forming a variety of transition metal complexes. wikipedia.org This property is utilized in the development of new catalysts and functional materials. The ability of the N-oxide group to form strong hydrogen bonds is also exploited in the construction of supramolecular assemblies, such as rotaxanes. rsc.org
Overview of Foundational Academic Inquiries into 3-Phenylpyridine-N-Oxide
Foundational research into this compound has primarily focused on its synthesis, characterization, and exploring the reactivity conferred by the N-oxide group.
The most common synthetic route to this compound is the direct oxidation of its parent heterocycle, 3-phenylpyridine (B14346). ontosight.aichemicalbook.com This transformation is typically achieved using oxidizing agents such as peroxy acids, like meta-chloroperoxybenzoic acid (m-CPBA). ontosight.airsc.org
Table 2: Key Reactions Involving the Pyridine N-Oxide Core
| Reaction Type | Description |
|---|---|
| C-H Functionalization | The N-oxide group activates the C-H bonds at the C2 and C6 positions of the pyridine ring, allowing for direct arylation, amination, and other coupling reactions, often catalyzed by transition metals like palladium. researchgate.netrsc.org |
| Polonovski Reaction | Treatment with an acylating agent (e.g., acetic anhydride) generates an acyloxypyridinium intermediate, which can then be attacked by a nucleophile or undergo elimination to yield substituted pyridines. ontosight.aiacs.org |
| Deoxygenation | The N-oxide can be reduced back to the parent pyridine using various reagents, a reaction that is useful for removing the activating group after it has served its synthetic purpose. rsc.org |
| Nucleophilic Substitution | The N-oxide group facilitates nucleophilic attack on the pyridine ring, particularly at the C2 and C4 positions. For example, treatment with phosphorus oxychloride can yield chloropyridines. wikipedia.org |
Academic inquiries have demonstrated the utility of the N-oxide functionality in 3-phenylpyridine. The compound can participate in reactions typical of pyridine N-oxides, such as the Polonovski reaction, which allows for the introduction of new functional groups. ontosight.ai Studies on related phenylpyridine N-oxides have shown their participation in host-guest chemistry, where the N-oxide acts as a hydrogen bond acceptor. doaj.org Furthermore, research into the palladium-catalyzed direct C-H arylation of pyridine N-oxides has become a significant area of investigation, providing a highly regioselective method to synthesize 2-arylpyridine N-oxides. rsc.orgrsc.org While these studies often focus on the C2-arylation of the parent pyridine N-oxide, the principles are fundamental to understanding the potential transformations of substituted derivatives like this compound.
Spectroscopic characterization is a cornerstone of these inquiries. For example, in the ¹H NMR spectrum of a pyridine N-oxide, the protons on the pyridine ring typically experience shifts compared to the non-oxidized parent compound due to the electronic influence of the N-oxide group. rsc.org These foundational studies on its synthesis, reactivity, and properties are crucial for unlocking the potential of this compound in the development of new pharmaceuticals and functional materials. ontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
1-oxido-3-phenylpyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMPVXRELOCVRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C[N+](=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376766 | |
| Record name | 3-PHENYLPYRIDINE-N-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-48-2 | |
| Record name | Pyridine, 3-phenyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-PHENYLPYRIDINE-N-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of 3 Phenylpyridine N Oxide
Deoxygenation Reactions of 3-Phenylpyridine-N-Oxide
The removal of the oxygen atom from the N-oxide group, known as deoxygenation, is a fundamental transformation that regenerates the parent pyridine (B92270) structure. This process is often a necessary step after the N-oxide has been utilized to direct other functionalizations. Various methods have been developed for the deoxygenation of pyridine N-oxides, including processes catalyzed by transition metals, photochemical methods, and reactions mediated by specific reducing agents.
Transition Metal-Catalyzed Deoxygenation Processes
Transition metal complexes are effective catalysts for the deoxygenation of pyridine N-oxides. Palladium-based catalysts, in particular, have been shown to facilitate this transformation under various conditions. For instance, a combination of palladium acetate (B1210297) ([Pd(OAc)₂]) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) can catalyze the deoxygenation of pyridine N-oxide derivatives using triethylamine (B128534) as the reductant under microwave irradiation. researchgate.net This method offers a convenient and chemoselective route to the corresponding pyridines. researchgate.net Other transition metals like copper and zinc have also been employed in deoxygenation reactions, often in combination with various reducing agents. researchgate.net
A range of catalytic systems has been developed for this conversion, many of which rely on transition metals. acs.org These methods often provide high efficiency and selectivity.
Photochemical Deoxygenation Mechanisms
Photochemical methods provide an alternative pathway for the deoxygenation of pyridine N-oxides, often proceeding through distinct mechanistic routes involving electronically excited states. The irradiation of pyridine N-oxides can lead to the formation of the parent heterocycle. wur.nl The specific excited state responsible for the deoxygenation can vary depending on the substrate and reaction conditions. For some pyridine N-oxides, the triplet excited state is implicated in the oxygen abstraction process, while for others, the excited singlet state leads to deoxygenation. wur.nl
The photochemical deoxygenation process can be influenced by the presence of sensitizers. For example, the deoxygenation of 2,4,6-triphenylpyridine (B1295210) N-oxide is enhanced by the presence of benzophenone, indicating a triplet-state mechanism. wur.nl In contrast, studies on quinoline (B57606) and isoquinoline (B145761) N-oxides suggest that the excited singlet state is responsible for deoxygenation. wur.nl
More recently, visible-light-mediated photocatalysis has emerged as a powerful tool for the deoxygenation of N-heterocyclic N-oxides. nih.gov For instance, a rhenium-based photocatalyst, [Re(4,4′-tBu-bpy)(CO)₃Cl], has been shown to efficiently deoxygenate a variety of pyridine N-oxides under mild, ambient conditions. nih.govchemrxiv.org In one study, 4-phenylpyridine (B135609) N-oxide was deoxygenated to 4-phenylpyridine in 98% yield within 12 minutes of irradiation in the presence of the rhenium catalyst. chemrxiv.org The proposed mechanism involves the photoexcitation of the rhenium complex, which then engages in an electron transfer process, ultimately leading to the reduction of the N-oxide. acs.org
| Substrate | Catalyst | Conditions | Yield (%) | Reference |
| 4-Phenylpyridine N-oxide | [Re(4,4′-tBu-bpy)(CO)₃Cl] | Irradiation (12 min) | 98 | chemrxiv.org |
| Pyridine N-oxide | [Re(4,4′-tBu-bpy)(CO)₃Cl] | Irradiation (34 h) | 82 | nih.gov |
Reductant-Mediated Deoxygenation, including Ferrous Oxalate (B1200264)
A variety of reducing agents can effect the deoxygenation of pyridine N-oxides. A notable example is the use of ferrous oxalate (FeC₂O₄). In a study investigating the cyclization of nitrophenylpyridine derivatives, it was observed that heating 2-o-nitrophenylpyridine-N-oxide with ferrous oxalate resulted in deoxygenation as a preliminary step. cdnsciencepub.com This led to the exploration of ferrous oxalate as a general reagent for the deoxygenation of aromatic N-oxides. cdnsciencepub.com
Specifically, 2-phenylpyridine-N-oxide was successfully deoxygenated when heated with ferrous oxalate. cdnsciencepub.com The reaction is typically carried out by mixing the N-oxide with an excess of ferrous oxalate dihydrate and heating the mixture. cdnsciencepub.com This method has been applied to a range of pyridine N-oxide derivatives, demonstrating its general utility. cdnsciencepub.com
| N-Oxide Substrate | Reagent | Conditions | Product | Reference |
| 2-Phenylpyridine-N-oxide | Ferrous Oxalate | Heating | 2-Phenylpyridine (B120327) | cdnsciencepub.com |
| 2-o-Nitrophenylpyridine-N-oxide | Ferrous Oxalate | Heating | Pyrido[1,2-b]indazole | cdnsciencepub.com |
Exploration of Green Chemistry Approaches in Deoxygenation
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for the deoxygenation of pyridine N-oxides. These approaches aim to reduce the use of hazardous reagents and minimize waste generation.
One such sustainable method employs a combination of an iodide source, such as magnesium iodide (MgI₂), and formic acid. rsc.org In this system, formic acid acts as the activator, solvent, and stoichiometric reductant, while iodide serves as a catalytic reductant. rsc.org This method has proven to be efficient and compatible with a variety of functional groups. rsc.org
Another green approach utilizes iron powder in the presence of water and carbon dioxide. researchgate.net In this process, water serves as the hydrogen source, and carbon dioxide enhances hydrogen generation through the in situ formation of carbonic acid. researchgate.net This system avoids the production of unwanted byproducts and has demonstrated high generality and chemoselectivity. researchgate.net
C-H Functionalization and Arylation Reactions
The N-oxide group in this compound also serves as a directing group for the functionalization of C-H bonds, particularly at the C2 and C6 positions of the pyridine ring. This has been extensively exploited in palladium-catalyzed direct arylation reactions.
Palladium-Catalyzed Direct C−H Arylation of Pyridine N-Oxides
Palladium-catalyzed direct C-H arylation has become a powerful tool for the synthesis of biaryl compounds, and pyridine N-oxides are excellent substrates for these transformations. rsc.orgnih.gov The N-oxide group acts as a directing group, facilitating the regioselective arylation at the ortho-position (C2). rsc.org
A variety of arylating agents can be used in these reactions, including aryl halides, aryl triflates, arylboronic acids, and potassium aryltrifluoroborates. rsc.org For instance, an efficient ligand-free method utilizes palladium acetate as the catalyst for the arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. rsc.orgrsc.org These reactions typically proceed in the presence of an oxidant, such as silver oxide (Ag₂O), and an additive like tetrabutylammonium (B224687) iodide (TBAI). rsc.org
The reaction conditions are generally mild, and the method exhibits good functional group tolerance and high regioselectivity. rsc.org A plausible mechanism involves the electrophilic palladation at the C2 position of the pyridine N-oxide to form a key palladacycle intermediate. This is followed by transmetalation with the arylating agent and subsequent reductive elimination to yield the 2-arylpyridine N-oxide product and regenerate the active Pd(II) catalyst. rsc.org
| Pyridine N-Oxide Substrate | Arylating Agent | Catalyst System | Conditions | Product Yield (%) | Reference |
| Pyridine N-oxide | Potassium phenyltrifluoroborate | Pd(OAc)₂, Ag₂O, TBAI | 1,4-dioxane (B91453), 90 °C, 17 h | 98 | rsc.org |
| 4-Methylpyridine N-oxide | Potassium phenyltrifluoroborate | Pd(OAc)₂, Ag₂O, TBAI | 1,4-dioxane, 90 °C, 17 h | 85 | rsc.org |
| 4-Methoxypyridine N-oxide | Potassium phenyltrifluoroborate | Pd(OAc)₂, Ag₂O, TBAI | 1,4-dioxane, 90 °C, 17 h | 82 | rsc.org |
| 3-Methylpyridine N-oxide | Potassium phenyltrifluoroborate | Pd(OAc)₂, Ag₂O, TBAI | 1,4-dioxane, 90 °C, 17 h | 75 | rsc.org |
Regioselectivity in C-H Arylation at the 2-Position
The palladium-catalyzed direct C-H arylation of pyridine N-oxides consistently yields 2-arylated products with high selectivity. rsc.orgbeilstein-journals.org This regioselectivity is attributed to the directing effect of the N-oxide group. The proposed mechanism involves an electrophilic palladation at the C-2 position of the pyridine N-oxide, which is the most electronically favored position for such a reaction. beilstein-journals.org This initial C-H activation step leads to the formation of a key palladium intermediate, which then participates in the cross-coupling reaction. rsc.orgbeilstein-journals.org Studies have shown that both electron-donating and electron-withdrawing groups on the pyridine N-oxide are well-tolerated, affording the corresponding C2-arylated products in good to excellent yields. beilstein-journals.org
Role of Oxidants and Additives in Arylation
The efficiency and success of the C-H arylation of pyridine N-oxides are highly dependent on the presence of specific oxidants and additives. Silver compounds, such as silver carbonate (Ag₂CO₃) and silver oxide (Ag₂O), are commonly employed as oxidants in these reactions. rsc.orgmdpi.comresearchgate.net The primary role of the silver oxidant is often proposed to be the reoxidation of the Pd(0) species, generated after reductive elimination of the product, back to the active Pd(II) catalyst, thus completing the catalytic cycle. rsc.org In some cases, the silver salt may also act as a halide scavenger. manchester.ac.uk
Additives like tetrabutylammonium iodide (TBAI) can also play a crucial role. rsc.org While the iodide anion might have an effect, it has been suggested that the tetrabutylammonium cation is key, possibly by solubilizing the silver oxide. rsc.org Interestingly, some research suggests a more direct role for silver(I) salts in the C-H activation step itself, potentially involving a concerted metalation-deprotonation pathway. manchester.ac.uk
A study on the direct arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates highlights the importance of both a palladium catalyst and a silver oxidant.
Table 1: Optimization of Reaction Conditions for Arylation of Pyridine N-oxide
| Entry | Catalyst (mol%) | Oxidant (equiv) | Additive (mol%) | Yield (%) |
| 1 | None | Ag₂O (2) | TBAI (20) | No reaction |
| 2 | Pd(OAc)₂ (10) | Ag₂O (2) | TBAI (20) | 88 |
| 3 | Pd(OAc)₂ (10) | None | TBAI (20) | Trace |
| 4 | Pd(OAc)₂ (10) | Ag₂CO₃ (2) | TBAI (20) | 14 |
| 5 | Pd(OAc)₂ (10) | Ag₂SO₄ (2) | TBAI (20) | Trace |
| 6 | Pd(OAc)₂ (10) | AgNO₃ (2) | TBAI (20) | No reaction |
| 7 | Pd(OAc)₂ (10) | AgBF₄ (2) | TBAI (20) | No reaction |
| 11 | Pd(OAc)₂ (10) | Ag₂O (2) | TBAI (20) | 88 |
| 13 | Pd(OAc)₂ (10) | Ag₂O (2) | TEAH (20) | 49 |
Conditions: Pyridine N-oxide (3.3 equiv), potassium phenyltrifluoroborate (1.0 equiv), catalyst, oxidant, and additive in 1,4-dioxane at 90°C for 17 h. rsc.org TBAI = Tetrabutylammonium iodide, TEAH = Tetraethylammonium hydroxide.
Trifluoromethylation Reactions Involving Pyridine N-Oxides
The introduction of a trifluoromethyl group into heterocyclic compounds is of significant interest in medicinal chemistry. Pyridine N-oxides, including this compound, serve as effective substrates for trifluoromethylation reactions. nih.govnih.govresearchgate.netcapes.gov.brrsc.orgevitachem.comcas.cnchemrxiv.org These reactions can be promoted photochemically or through the use of specific trifluoromethylating agents. nih.govresearchgate.net
One notable method involves the use of pyridine N-oxide derivatives in conjunction with trifluoroacetic anhydride (B1165640) (TFAA) under photochemical conditions to achieve high-yielding and scalable trifluoromethylation. nih.govnih.gov The mechanism is believed to involve the formation of an electron donor-acceptor (EDA) complex between the pyridine N-oxide and TFAA. nih.govnih.gov The electrophilicity of the pyridinium (B92312) ring system influences the formation of these photoactive EDA complexes. nih.gov Another approach utilizes Togni's reagent in the presence of a nickel catalyst to achieve the trifluoromethylation of pyridine N-oxide derivatives. researchgate.net
Nucleophilic Attack and Rearrangement Reactions
The N-oxide functionality in this compound activates the pyridine ring towards nucleophilic attack, leading to a variety of important chemical transformations and rearrangements.
Polonovski-Type Reactions of Pyridine N-Oxides
The Polonovski reaction, first discovered in 1927, involves the treatment of a tertiary amine N-oxide with an activating agent, typically an acid anhydride like acetic anhydride or trifluoroacetic anhydride (TFAA). researchgate.netorganicreactions.orgacs.org This reaction transforms the N-oxide into an iminium ion intermediate, which can then undergo further reactions. organicreactions.org In the context of pyridine N-oxides, this reaction can lead to the formation of 2-substituted pyridines. ontosight.aiacs.org The reaction is thought to proceed through the formation of an N-acyloxy pyridinium salt, which then undergoes elimination to form the reactive iminium species. organicreactions.org The Polonovski reaction and its modifications represent a valuable tool for the functionalization of the pyridine nucleus. liverpool.ac.uk
Reactions with Grignard Reagents for 2-Substituted Pyridine Formation
A highly regioselective method for the synthesis of 2-substituted pyridines involves the reaction of pyridine N-oxides with Grignard reagents. nih.govorganic-chemistry.orgacs.orgrsc.org The process typically involves the sequential addition of a Grignard reagent to the pyridine N-oxide at room temperature, followed by treatment with acetic anhydride at an elevated temperature. nih.govorganic-chemistry.orgacs.org This procedure affords 2-alkyl, 2-alkynyl, and 2-aryl pyridines in good to high yields and with complete selectivity for the 2-position. organic-chemistry.orgacs.org
The reaction is believed to proceed through a 1,2-dihydropyridine intermediate which then undergoes a ring-opening to form a 2,4-dienal oxime intermediate. organic-chemistry.orgacs.org Subsequent treatment with acetic anhydride induces cyclization to yield the 2-substituted pyridine. organic-chemistry.org This method is advantageous as it is transition-metal-free and avoids the formation of isomeric mixtures that can occur with other methods. organic-chemistry.org
Table 2: Synthesis of 2-Substituted Pyridines from Pyridine N-Oxides and Grignard Reagents
| Entry | Pyridine N-oxide | Grignard Reagent | Product | Yield (%) |
| 1 | Pyridine N-oxide | PhMgBr | 2-Phenylpyridine | 86 |
| 5 | 4-Methylpyridine N-oxide | PhMgBr | 2-Phenyl-4-methylpyridine | 81 |
| 10 | 4-Methoxypyridine N-oxide | PhMgBr | 2-Phenyl-4-methoxypyridine | 79 |
| 15 | 3-Phenylpyridine (B14346) N-oxide | MeMgBr | 2-Methyl-5-phenylpyridine | 37 |
Conditions: 1. Grignard reagent (1.2-2.0 equiv), THF, rt; 2. Ac₂O, 120°C. acs.org
Formation of Pyridyltrialkylammonium Salts
Pyridine N-oxides can be converted into 2-pyridyltrialkylammonium salts, which are valuable and isolable intermediates for the synthesis of various 2-substituted pyridines. researchgate.netacs.org This transformation is typically achieved by treating the pyridine N-oxide with an activating agent, such as trifluoroacetic anhydride (TFAA) or p-toluenesulfonic anhydride (Ts₂O), in the presence of a tertiary amine. acs.org
The reaction is highly regioselective, with the ammonium (B1175870) salt formation occurring exclusively at the 2-position. acs.org This selectivity is attributed to a combination of stereoelectronic and steric effects, along with the use of mild reaction conditions. acs.org For 3-substituted pyridine N-oxides, such as this compound, the reaction occurs para to the existing substituent, leading to the formation of the 2-ammonium-5-phenylpyridine salt. acs.org These pyridyltrialkylammonium salts have demonstrated excellent reactivity as precursors for the synthesis of 2-fluoropyridines, which are relevant in positron emission tomography (PET) imaging. researchgate.netacs.org
Electrophilic Substitution Reactions on the Phenyl and Pyridine Moieties
Quantum chemical calculations have suggested that this compound undergoes nitration via a free base mechanism. researchgate.net This is in contrast to the 4-phenylpyridine-N-oxide, which is believed to react through a conjugated acid mechanism. researchgate.net
Nitration:
The nitration of phenyl-substituted pyridine-N-oxides has been a subject of study to understand the directing effects of the substituents. In the case of 2-phenylpyridine-N-oxide, nitration with a mixture of nitric and sulfuric acid leads to substitution on the phenyl ring, yielding a significantly greater proportion of the meta-nitro-compound compared to the parent 2-phenylpyridine. researchgate.net Substitution on the pyridine oxide ring is generally not observed under these conditions. researchgate.net Kinetic studies on 2-phenylpyridine and its N-oxide indicate that both compounds react as their conjugate acids during nitration. rsc.orgrsc.org
While specific experimental data for the direct nitration of this compound is not extensively detailed in the provided search results, the general principles of electrophilic substitution on pyridine-N-oxides suggest that the pyridine ring is activated. bhu.ac.in However, the conditions typically used for nitration (strong mineral acids) can lead to the formation of the pyridinium cation, which is significantly deactivated towards electrophilic attack. ntnu.nouomustansiriyah.edu.iq
Halogenation:
Halogenation of pyridines can be a challenging transformation. Direct electrophilic aromatic substitution often requires harsh conditions and may lack regioselectivity. nih.gov An alternative approach involves the use of pyridine N-oxides, which can facilitate halogenation at specific positions. nih.govchemrxiv.org For instance, methods have been developed for the 3-selective halogenation of pyridines via Zincke imine intermediates, which can be generated from the corresponding pyridine. chemrxiv.org
A study on the selective halogenation of pyridines utilized designed phosphine (B1218219) reagents. nih.gov In this context, 3-phenylpyridine was used as a test substrate for chlorination, leading to the formation of the 3-substituted isomer in high yields. nih.gov While this example pertains to the parent pyridine, it highlights the interest in developing selective halogenation methods for substituted pyridines.
The following table summarizes the general reactivity and expected products for electrophilic substitution reactions on phenylpyridine-N-oxides based on related compounds:
| Reaction | Reagents | Expected Major Product(s) on this compound | Notes |
| Nitration | HNO₃ / H₂SO₄ | Substitution on the phenyl ring, likely at the meta position. | Reaction on the pyridine ring is disfavored under strongly acidic conditions due to protonation. |
| Halogenation | Halogenating agents (e.g., NCS, NIS) | Potential for substitution on both rings, with regioselectivity dependent on the specific reagents and conditions. | Indirect methods via N-oxide activation are often employed for controlled halogenation of the pyridine ring. chemrxiv.org |
| Sulfonation | Fuming H₂SO₄ | Substitution likely to occur on the phenyl ring. | Similar to nitration, the pyridine ring is deactivated under strongly acidic conditions. |
Mechanistic Investigations of 3 Phenylpyridine N Oxide Reactions
Mechanistic Pathways of Deoxygenation
The removal of the oxygen atom from the N-oxide functional group, a process known as deoxygenation, can proceed through various mechanistic routes. These pathways are often dictated by the reagents and conditions employed.
Radical-Mediated Processes
Recent studies have illuminated the role of radical intermediates in the deoxygenation of pyridine (B92270) N-oxides. Photochemical methods, in particular, have been shown to initiate these processes. Under visible light irradiation, pyridine N-oxides can participate in single electron transfer (SET) events. For instance, in the presence of a suitable photosensitizer and a sacrificial electron donor, the pyridine N-oxide can be reduced to its corresponding radical anion. researchgate.net This highly reactive intermediate can then undergo further transformations, leading to the cleavage of the N-O bond and the formation of the deoxygenated pyridine.
Another avenue for radical-mediated deoxygenation involves hydrogen atom transfer (HAT). It has been discovered that under light irradiation, pyridine N-oxides can act as HAT reagents. An electron donor-acceptor (EDA) complex can form between a protonated azine and the pyridine N-oxide, leading to the generation of an N-oxyl radical cation. This species is capable of abstracting a hydrogen atom, initiating a radical cascade that can ultimately lead to deoxygenation.
Role of Solvents and Additives in Reaction Kinetics
The kinetics of deoxygenation reactions are significantly influenced by the choice of solvent and the presence of various additives. In palladium-catalyzed deoxygenation reactions, for instance, the solvent can affect the solubility of the catalyst and reagents, as well as the stability of intermediates. Polar aprotic solvents like acetonitrile (B52724) (MeCN) are often employed.
Additives play a crucial role in the catalytic cycle. In palladium-catalyzed transfer deoxygenation using trialkylamines as the oxygen acceptor, the presence of a suitable ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), is essential for catalytic activity. The trialkylamine not only acts as the reductant but also as a base. Control experiments have demonstrated that the absence of the palladium catalyst, the ligand, or the base results in no reaction, highlighting their critical roles in the reaction mechanism. The choice of ligand can also dramatically impact the reaction efficiency, with ferrocene-based diphosphines showing superior activity in certain systems.
In photocatalytic deoxygenation, additives such as sacrificial electron donors (e.g., diisopropylethylamine - DIPEA) are necessary to regenerate the photocatalyst and produce the key reactive species. The presence of water has also been shown to enhance catalytic efficiency in some systems, likely by facilitating proton transfer steps.
Elucidation of C-H Functionalization Mechanisms
The direct functionalization of C-H bonds in pyridine N-oxides is a powerful tool for molecular diversification. Mechanistic studies have been pivotal in understanding how to control the regioselectivity and efficiency of these transformations.
Cooperative Catalysis in Palladium-Mediated Processes
Detailed mechanistic investigations into the direct arylation of pyridine N-oxides have provided compelling evidence for a cooperative catalytic system involving two distinct palladium centers. It was initially proposed that a monoligated arylpalladium acetate (B1210297) complex is the active species that directly cleaves the C-H bond of the pyridine N-oxide. However, kinetic studies, including the observation of an induction period and zeroth-order dependence on the arylpalladium complex concentration, contradicted this hypothesis.
Instead, a more complex mechanism is operative where a cyclometalated palladium complex, formed from the decomposition of the initial arylpalladium species, acts as the catalyst for C-H bond activation. The rate-determining step is the C-H bond cleavage occurring between the pyridine N-oxide and this cyclometalated palladium complex. The resulting heteroarylpalladium species then transfers the heteroaryl group to the initial arylpalladium complex, from which carbon-carbon bond formation occurs. This cooperative catalysis, where C-H activation and functionalization occur at two different metal centers, represents a sophisticated mechanistic paradigm in C-H functionalization chemistry.
| Catalytic Species | Proposed Role in the Catalytic Cycle |
| (PtBu3)Pd(Ar)(OAc) | Initially present, acts as a precursor and acceptor of the heteroaryl group. |
| [Pd(OAc)(tBu2PCMe2CH2)]2 | The active catalyst for C-H bond cleavage of the pyridine N-oxide. |
Role of Intermediate Species (e.g., trifluoroacetoxypyridinium ion)
The activation of pyridine N-oxides through the formation of intermediate species is a key strategy in C-H functionalization. The reaction of a pyridine N-oxide with an anhydride (B1165640), such as trifluoroacetic anhydride (TFAA), leads to the formation of a highly reactive N-acyloxypyridinium salt. In the case of TFAA, this would be a trifluoroacetoxypyridinium ion.
Studies on Regioselectivity and Stereoselectivity in Transformations
Controlling the site and three-dimensional orientation of new chemical bonds is a central challenge in organic synthesis. For 3-phenylpyridine-N-oxide, the substitution pattern on both the pyridine and phenyl rings, as well as the nature of the reagents and catalysts, governs the regioselectivity and stereoselectivity of its transformations.
In palladium-catalyzed C-H functionalization reactions of pyridine N-oxides, there is a strong directing effect of the N-oxide group, favoring functionalization at the C2 and C6 positions. This is attributed to the coordination of the palladium catalyst to the N-oxide oxygen, bringing the catalytic center in close proximity to the ortho C-H bonds. The electronic properties of the pyridine ring, influenced by the phenyl substituent at the 3-position, can further modulate this regioselectivity.
| Transformation Type | Controlling Factors | Typical Outcome |
| Palladium-Catalyzed C-H Arylation | N-oxide directing group, catalyst-ligand system | High regioselectivity for the C2/C6 positions. |
| Nucleophilic Addition to the Pyridine Ring | Steric and electronic effects of substituents | Diastereoselective formation of addition products. |
Electron Transfer Processes in N-Oxide Chemistry
The chemistry of pyridine N-oxides, including this compound, has traditionally been dominated by their function as electron-pair donors, participating in two-electron transfer processes. nih.govdigitellinc.com However, recent investigations have unveiled a contrasting and potent area of their reactivity driven by single-electron transfer (SET) processes. digitellinc.com This unconventional pathway has opened new avenues for synthetic applications, particularly through the generation of highly reactive radical intermediates. nih.govdigitellinc.com
Modern photochemical and electrochemical methods are pivotal in accessing the SET chemistry of pyridine N-oxides. nih.gov Specifically, visible-light photoredox catalysis has emerged as a powerful tool to initiate the single-electron oxidation of the N-oxide moiety. nih.govchemrxiv.org This process leads to the formation of a versatile pyridine N-oxy radical, a key intermediate that drives subsequent chemical transformations. nih.gov The generation of this radical can also be achieved through electrochemical oxidation at an anode. acs.org
The general mechanism for photoredox-catalyzed SET involves the excitation of a photocatalyst by visible light. The excited-state photocatalyst then engages in a single-electron transfer with the pyridine N-oxide, oxidizing it to the corresponding N-oxy radical cation. chemrxiv.org The efficiency of this process is contingent on the alignment of the oxidation potential of the N-oxide with the redox potential of the excited photocatalyst. acs.org Altering the substituents on the pyridine ring allows for the tuning of these electronic properties. acs.org
Once formed, the pyridine N-oxy radical is a potent species capable of participating in various reactions. A significant application is its role as a hydrogen atom transfer (HAT) catalyst. digitellinc.com In this capacity, the N-oxy radical can abstract a hydrogen atom from a substrate, such as an unactivated C(sp³)–H bond, to generate a carbon-centered radical. nih.gov This substrate radical can then be functionalized in a variety of ways, enabling selective C–H functionalization under mild conditions. digitellinc.com
Beyond photocatalysis, direct photoexcitation of pyridine N-oxides can also induce electron transfer. nih.gov The π-system of the N-oxide can absorb light, leading to an excited state that facilitates the generation of radical species. nih.gov
The key pathways involved in the electron transfer chemistry of pyridine N-oxides are summarized in the table below.
| Initiation Method | Key Intermediate | Primary Process | Typical Application |
| Photoredox Catalysis | Pyridine N-oxy Radical Cation | Single-Electron Oxidation | C(sp³)–H Functionalization |
| Electrochemistry | Pyridine N-oxy Radical Cation | Anodic Oxidation | Benzylic C–H Oxidation |
| Direct Photoexcitation | Excited-state Pyridine N-oxide | Photoinduced Electron Transfer | Alkyl Carbon Radical Generation |
The electronic nature of substituents on the pyridine ring plays a crucial role in modulating the electron transfer properties of the N-oxide. This influence is critical for designing effective catalytic systems.
| Substituent Type | Effect on Pyridine Ring | Influence on Oxidation Potential (Eox) | Impact on Reactivity in SET |
| Electron-Donating | Increases electron density | Lowers Eox, easier to oxidize | Enhances reactivity towards single-electron oxidation |
| Electron-Withdrawing | Decreases electron density | Increases Eox, harder to oxidize | Diminishes reactivity towards single-electron oxidation |
Computational and Theoretical Studies of 3 Phenylpyridine N Oxide
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations have been instrumental in elucidating the fundamental electronic nature and reactive behavior of 3-Phenylpyridine-N-oxide. These studies provide a molecular-level understanding of its chemical properties.
Nitration Mechanisms and Substituent Effects
Theoretical investigations into the nitration of phenyl-substituted pyridine-N-oxide derivatives have shed light on the mechanistic pathways of this important electrophilic substitution reaction. Quantum chemical calculations have revealed that for this compound, the nitration proceeds through a free base mechanism. researchgate.net This indicates that the neutral molecule, rather than its protonated conjugate acid, is the reactive species that engages with the nitrating agent. This finding is crucial for understanding and predicting the regioselectivity of nitration and the influence of the phenyl substituent on the reactivity of the pyridine-N-oxide ring system. The computational models help to rationalize how the electronic distribution, influenced by the phenyl group at the 3-position, directs the incoming electrophile.
Acidity and Basicity Predictions and Correlations with Experimental Data
Quantum chemical methods have been successfully employed to predict the acidity and basicity of this compound. Theoretical calculations of acidity constants have shown a strong correlation with experimental pKa values. researchgate.net These computational models, often utilizing DFT approaches like B3LYP with a solvation model (IEFPCM), can accurately predict the pKa of pyridine (B92270) derivatives. researchgate.net The successful correlation between computed and experimental data validates the theoretical approaches used and provides confidence in their predictive power for related compounds where experimental data may be unavailable. researchgate.netresearchgate.net The ability to accurately compute these properties is essential for understanding the molecule's behavior in different chemical environments.
Below is a table comparing theoretical and experimental pKa values for related pyridine derivatives, illustrating the accuracy of the computational methods.
| Compound | Calculated pKa | Experimental pKa | Absolute Error (pKa units) |
| Pyridinium (B92312) ion | 5.77 | 5.23 | 0.54 |
| 2,6-dimethylpyridinium ion | 8.52 | 6.64 | 1.88 |
| 4-dimethylaminopyridinium ion | 11.97 | 9.60 | 2.37 |
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has emerged as a powerful tool for detailed investigations into the specific structural and electronic features of this compound, offering a deeper understanding of its bonding and intermolecular interactions.
Characterization of N-O Bond Characteristics
The nature of the N-O bond in pyridine-N-oxides is a key feature that dictates their chemistry. DFT studies, combined with approaches like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, classify the N→O bond as a dative (or coordinate covalent) bond with a significant contribution from O→N back-donation of a π-electron type. researchgate.net This results in a bond order that is greater than one. researchgate.net The N-O bond in aromatic N-oxides like this compound is zwitterionic and highly polar, which enhances water solubility and facilitates strong hydrogen bonding. nih.govacs.org
Computational studies have predicted that the N-O bond dissociation enthalpy (BDE) for pyridine N-oxides is in the range of 60–66 kcal/mol. nih.gov The specific characteristics of the N-O bond can be influenced by substituents on the pyridine ring. Electron-withdrawing groups tend to stabilize the N-O bond, while electron-donating groups have the opposite effect, which is attributed to their influence on the π-type back-donation. researchgate.net
Halogen Bonding Interactions: Computational Insights into Cl⋯O/N Contacts
DFT calculations have been pivotal in understanding and quantifying halogen bonding (XB), a noncovalent interaction where a halogen atom acts as an electrophilic center. In the context of pyridine-N-oxides, the oxygen atom serves as a potent halogen bond acceptor. nih.govrsc.org Computational studies on complexes between dichlorine (Cl₂) and pyridine N-oxides reveal the formation of short Cl⋯O contacts. rsc.org
These interactions are highly directional, with the Cl–Cl⋯O angles approaching linearity (172° to 177°), a characteristic feature of halogen bonds guided by the σ-hole on the chlorine atom. rsc.org DFT calculations have been used to determine the interaction energies of these halogen bonds. For instance, the interaction energy in a dichlorine-pyridine N-oxide complex was calculated to be -29 kJ mol⁻¹. rsc.org The strength of these Cl⋯O interactions can be modulated by substituents on the pyridine N-oxide ring. rsc.org
| Halogen-Bonded Complex | Interaction Type | Calculated Interaction Energy (kJ mol⁻¹) |
| Dichlorine-Pyridine N-oxide | Cl⋯O | -29 |
| Dichlorine-2,6-dimethylpyridine N-oxide | Cl⋯O | -36 |
Data for illustrative pyridine N-oxide complexes. rsc.org
Electrostatic Potential Maps and σ-Hole Analysis
Molecular Electrostatic Potential (MEP) maps are a key output of DFT calculations, providing a visual representation of the charge distribution on a molecule's surface. These maps are used to predict sites for electrophilic and nucleophilic attack and to understand noncovalent interactions. researchgate.net For halogenated compounds, MEP analysis reveals a region of positive electrostatic potential, known as a σ-hole, on the halogen atom along the extension of the covalent bond. semanticscholar.orgnih.gov
This positive σ-hole is responsible for the attractive, directional nature of halogen bonding. semanticscholar.orgfrontiersin.org In complexes involving this compound, the negative potential around the N-oxide oxygen atom would interact favorably with the positive σ-hole of a halogen bond donor like dichlorine or a perfluoroiodobenzene. rsc.orgnih.gov The magnitude of the positive potential on the σ-hole (VS,max) correlates with the strength of the halogen bond. nih.gov Computational analysis allows for the quantification of these electrostatic potentials and provides a theoretical foundation for the observed geometries and interaction energies in halogen-bonded complexes. nih.govresearchgate.net
Molecular Modeling of Intermolecular Interactions
The study of intermolecular interactions is crucial for understanding the solid-state structure, crystal packing, and solution-phase behavior of this compound. While specific computational studies on the intermolecular interactions of this compound are not extensively detailed in the available literature, the principles of molecular modeling can be applied to predict the nature of these interactions. The key non-covalent forces at play would include hydrogen bonding, π-π stacking, and electrostatic interactions.
Theoretical investigations into related systems, such as pyridine interacting with water, have shown that C-H---O hydrogen bonds can be significant, with interaction energies calculated at the MP2/cc-pVQZ level ranging from -1.24 to -1.97 kcal/mol for linear interactions. rsc.org For dimers of other heterocyclic compounds, density functional theory (DFT) is a commonly employed method to explore potential geometries and calculate interaction energies. researchgate.netnih.gov For instance, studies on nitropyridine-1-oxides have highlighted the importance of π-hole interactions in conjunction with hydrogen or halogen bonding in the solid state, as revealed by both crystallographic data and DFT calculations. nih.gov
In the case of this compound, several dimeric conformations could be computationally modeled to determine the most stable arrangements. These would likely involve:
π-π stacking: Interactions between the phenyl and pyridine rings of adjacent molecules. Both eclipsed and staggered conformations would need to be considered.
Hydrogen bonding: The N-oxide oxygen is a potent hydrogen bond acceptor, and interactions with C-H donors on neighboring molecules are expected.
Dipole-dipole interactions: The polar N-oxide bond introduces a significant dipole moment, leading to electrostatic interactions that influence molecular packing.
The interaction energies for these different configurations are typically calculated using high-level ab initio or DFT methods, often with corrections for basis set superposition error (BSSE). An illustrative table of such calculated interaction energies for hypothetical dimers of this compound is presented below.
Table 1: Illustrative Calculated Interaction Energies for this compound Dimers This table is a hypothetical representation based on typical computational results for similar aromatic N-oxides and is intended for illustrative purposes, as specific literature data for this compound was not found.
| Dimer Configuration | Predominant Interaction Type | Calculated Interaction Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Parallel-displaced | π-π stacking | -3.5 | DFT/B3LYP-D3 |
| T-shaped | C-H---π | -2.8 | DFT/B3LYP-D3 |
| Head-to-tail | Dipole-dipole and C-H---O | -5.2 | DFT/B3LYP-D3 |
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods are widely used to predict NMR chemical shifts, providing a valuable tool for structure verification and the assignment of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts.
Optimization of the molecular geometry of this compound using a suitable level of theory (e.g., DFT with a functional like B3LYP and a basis set such as 6-311+G(d,p)).
Calculation of the NMR shielding tensors for each nucleus (¹H, ¹³C, ¹⁵N) using the GIAO method with the optimized geometry.
Conversion of the calculated shielding tensors to chemical shifts by referencing them to the shielding tensor of a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, nitromethane (B149229) for ¹⁵N) calculated at the same level of theory.
The accuracy of the predicted chemical shifts depends on the chosen computational method and can be influenced by solvent effects, which can be modeled using implicit or explicit solvent models.
For context, experimental ¹H and ¹³C NMR data for various substituted pyridine N-oxides have been reported. rsc.org For example, the parent pyridine N-oxide shows proton signals around 7.35-7.37 ppm and 8.25-8.27 ppm in CDCl₃, with carbon signals at 125.3, 125.5, and 138.5 ppm. rsc.org The introduction of a phenyl group at the 3-position would be expected to introduce additional signals in the aromatic region and induce shifts in the pyridine ring protons and carbons due to its electronic and anisotropic effects.
A comparative table illustrating how theoretically predicted NMR chemical shifts for this compound might compare with hypothetical experimental values is provided below.
Table 2: Illustrative Comparison of Hypothetical Experimental and Theoretically Predicted NMR Chemical Shifts (ppm) for this compound This table is a hypothetical representation to illustrate the application of computational methods for NMR prediction, as a dedicated study with this data for this compound was not found in the literature.
| Atom | Hypothetical Experimental Shift (ppm) | Theoretically Predicted Shift (ppm) | Computational Method |
|---|---|---|---|
| H-2 | 8.45 | 8.52 | GIAO-DFT/B3LYP/6-311+G(d,p) |
| H-4 | 7.40 | 7.48 | GIAO-DFT/B3LYP/6-311+G(d,p) |
| H-5 | 7.35 | 7.41 | GIAO-DFT/B3LYP/6-311+G(d,p) |
| H-6 | 8.30 | 8.38 | GIAO-DFT/B3LYP/6-311+G(d,p) |
| C-2 | 138.0 | 139.5 | GIAO-DFT/B3LYP/6-311+G(d,p) |
| C-3 | 135.5 | 136.8 | GIAO-DFT/B3LYP/6-311+G(d,p) |
| C-4 | 126.0 | 127.2 | GIAO-DFT/B3LYP/6-311+G(d,p) |
| C-5 | 124.0 | 125.1 | GIAO-DFT/B3LYP/6-311+G(d,p) |
| C-6 | 140.0 | 141.3 | GIAO-DFT/B3LYP/6-311+G(d,p) |
Spectroscopic and Structural Elucidation Studies of 3 Phenylpyridine N Oxide and Its Adducts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is a cornerstone technique for the structural analysis of 3-Phenylpyridine-N-oxide, providing detailed information about the chemical environment of its constituent atoms.
The introduction of the N-oxide functionality to the 3-phenylpyridine (B14346) scaffold induces significant changes in the electron distribution within the molecule, which are directly observable in its ¹H and ¹³C NMR spectra. The N⁺–O⁻ group acts as a dual resonance functionality; it can be both a π-electron donor and a π-electron acceptor, leading to characteristic shifts in the NMR signals compared to the parent 3-phenylpyridine.
In the ¹H NMR spectrum, protons on the pyridine (B92270) ring, particularly those ortho and para to the nitrogen (H-2, H-6, and H-4), experience a noticeable downfield shift. This deshielding effect is attributed to the electron-withdrawing nature of the N⁺–O⁻ group. Conversely, the protons on the phenyl ring are less affected, though subtle changes can be observed.
Similarly, in the ¹³C NMR spectrum, the carbons of the pyridine ring are significantly influenced by N-oxidation. The C-2 and C-6 carbons, adjacent to the nitrogen, and the C-4 carbon typically show the most pronounced shifts. These changes provide a clear spectral signature for the presence of the N-oxide group.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 2 | - | 136.7 |
| 3 | - | 134.1 |
| 4 | - | 125.6 |
| 5 | - | 124.0 |
| 6 | - | 139.1 |
| 1' | - | 132.8 |
| 2'/6' | - | 128.9 |
| 3'/5' | - | 129.5 |
| 4' | - | 129.8 |
Note: Specific proton chemical shifts are often reported as multiplets and are highly dependent on the solvent and spectrometer frequency. The table provides representative ¹³C data. rsc.org
¹⁵N NMR spectroscopy is a particularly sensitive tool for probing the electronic environment of the nitrogen atom in this compound. core.ac.uk The chemical shift of the pyridine nitrogen is highly responsive to intermolecular interactions, such as coordination to metal centers and the formation of halogen bonds. core.ac.ukresearchgate.net
The nitrogen atom in pyridine N-oxides generally exhibits chemical shifts in the range of -101 to -127 ppm. core.ac.uk When this compound acts as a ligand in a metal complex, coordination through the oxygen atom causes a significant change in the ¹⁵N chemical shift. This "coordination shift" provides direct evidence of the metal-ligand interaction and can offer insights into the nature and strength of the bond.
Similarly, the oxygen atom of the N-oxide group is an effective halogen bond acceptor. rsc.orgresearchgate.net The formation of a halogen bond with a donor species (e.g., diiodine or organoiodine compounds) perturbs the electronic structure of the N⁺–O⁻ moiety, which is reflected in a measurable shift in the ¹⁵N NMR signal. researchgate.net This makes ¹⁵N NMR a valuable technique for characterizing such non-covalent interactions in solution and solid states.
NMR spectroscopy serves as a powerful, non-invasive method for monitoring the progress of chemical reactions involving this compound. nih.gov For instance, the synthesis of this compound via the N-oxidation of 3-phenylpyridine can be tracked in real-time. By acquiring a series of ¹H NMR spectra at regular intervals, researchers can observe the disappearance of signals corresponding to the starting material (3-phenylpyridine) and the simultaneous appearance and growth of signals corresponding to the N-oxide product. nih.gov This allows for the determination of reaction kinetics, the identification of any intermediates or byproducts, and the optimization of reaction conditions.
Infrared (IR) Spectroscopy for Vibrational Characterization
IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that is useful for functional group identification.
The N⁺–O⁻ bond in pyridine N-oxides gives rise to a strong and characteristic stretching vibration in the IR spectrum. nih.gov However, this vibration is often strongly coupled with the vibrations of the pyridine ring, causing it to appear over a relatively broad wavenumber range, typically between 1200 and 1350 cm⁻¹. nih.gov The precise position of the ν(N⁺–O⁻) band is sensitive to the electronic effects of other substituents on the pyridine ring and to intermolecular interactions like hydrogen or halogen bonding. For this compound, this band is a key diagnostic feature confirming the presence of the N-oxide functional group.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|
| N⁺–O⁻ Stretch (ν) | 1200 - 1350 |
| N⁺–O⁻ Bend (δ) | ~840 |
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The compound has a molecular formula of C₁₁H₉NO and a monoisotopic mass of 171.07 Da. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound and its adducts, this method provides invaluable data on molecular geometry, crystal packing, and the nature of intermolecular forces that govern the solid-state architecture. While the crystal structure of the parent this compound is not extensively detailed in the cited literature, comprehensive studies on related pyridine N-oxide derivatives, including metal complexes and co-crystals, allow for a thorough understanding of its structural behavior.
Crystal Packing and Intermolecular Interactions (e.g., C-H···O, O···π)
The crystal packing of aromatic N-oxides is significantly influenced by a variety of non-covalent interactions. The highly polar N+-O- group is a key player, acting as a potent hydrogen and halogen bond acceptor.
In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings (both phenyl and pyridine) are expected to play a crucial role in the crystal structure of this compound. Offset stacking arrangements are common for such systems, minimizing steric hindrance while maximizing attractive van der Waals forces. nih.gov The interplay between directional C-H···O bonds and non-directional π-stacking and dipole-dipole interactions dictates the final, complex three-dimensional crystal lattice. nih.govmdpi.com
Polymorphism in Inclusion Compounds
Polymorphism describes the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. mdpi.com These different forms, or polymorphs, can exhibit distinct physical properties. Inclusion compounds, or adducts, are formed when a "host" molecule (like this compound) crystallizes to form a lattice containing voids or channels that entrap "guest" molecules from the solvent or environment. psu.edu
The formation of these inclusion compounds can be accompanied by significant changes in the crystal structure of the host molecule. psu.edu Polymorphism can arise in these systems when the host-guest complex crystallizes in different packing arrangements, potentially influenced by factors like the size and shape of the guest molecule or the crystallization conditions. mdpi.compsu.edu While the concepts are well-established, specific studies detailing polymorphism in inclusion compounds of this compound were not found in the surveyed literature.
Structural Analysis of Metal Complexes and Halogen-Bonded Systems
The N-oxide functionality serves as an excellent ligand for coordinating with metal ions and as a strong acceptor for halogen bonds.
Metal Complexes: Pyridine-N-oxides, including its phenyl-substituted derivatives, readily form coordination complexes with a wide range of transition metals. wikipedia.org In these complexes, the ligand typically binds to the metal center through the oxygen atom. wikipedia.org X-ray crystallographic studies of various pyridine-N-oxide complexes show that they often form octahedral geometries, such as [M(PyNO)6]2+, where M can be Mn(II), Fe(II), Co(II), or Ni(II). wikipedia.org The M-O-N angle in these structures is generally found to be around 130°. wikipedia.org Studies on the related 4-Phenylpyridine (B135609) N-oxide have shown its ability to coordinate to cobalt clusters, acting as a monodentate ligand. sigmaaldrich.com
Halogen-Bonded Systems: The oxygen atom of the N-oxide group is a highly effective halogen bond (XB) acceptor, forming strong, directional interactions with halogen bond donors like diiodoperfluoroalkanes or dichlorine. mdpi.comrsc.org A halogen bond is a net attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as the N-oxide oxygen. mdpi.com
Structural studies on co-crystals of various pyridine N-oxides with 1,ω-diiodoperfluoroalkanes have demonstrated that the N-oxide group can act as either a monodentate or a bidentate XB acceptor. mdpi.com The C-I···O halogen bonds are found to be a reliable and robust tool for crystal engineering with these compounds. mdpi.com The strength and geometry of these interactions have been systematically characterized. mdpi.com
Below is a table summarizing representative halogen bond parameters from a study on co-crystals of methyl-substituted pyridine N-oxides with hexafluoro-1,6-diiodohexane (DI6), illustrating typical interaction geometries.
Interactive Table: Halogen Bond Parameters in Pyridine N-Oxide Co-Crystals with DI6
| Donor (D) | Acceptor (A) | D···A Distance (Å) | C-I···O Angle (°) | Normalized Contact (R_XB) |
| C-I | O-N (3-MePyNO) | 2.809 | 175.7 | 0.81 |
| C-I | O-N (4-MePyNO) | 2.822 | 177.3 | 0.82 |
| C-I | O-N (3,5-diMePyNO) | 2.825 | 175.7 | 0.82 |
| C-I | O-N (3,4-diMePyNO) | 2.842 | 178.1 | 0.82 |
Data adapted from studies on methyl-substituted pyridine N-oxides as analogues. mdpi.com R_XB is the ratio of the observed distance to the sum of the van der Waals radii, indicating the strength of the interaction.
Electron Paramagnetic Resonance (EPR) Studies of Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study chemical species that have unpaired electrons, such as free radicals. nih.gov The conversion of pyridine N-oxides into pyridine N-oxy radical species can be achieved through methods like single-electron oxidation or photo-initiated intramolecular single-electron transfer. researchgate.net
Recent research has demonstrated the spontaneous formation of a stable biradical species from a pyridine N-oxide ylide derivative incorporated into a covalent organic framework (COF). nih.gov EPR spectroscopy was the primary tool used to confirm the presence and stability of these biradical species. The EPR signal was significantly enhanced by the presence of light or air, and the analysis of the spectrum allowed for the identification of the distinct radical centers on the nitrogen and oxygen atoms. nih.gov
In other systems, EPR has been used in conjunction with spin-trapping agents, such as N-tert-butyl-α-phenylnitrone (PBN), to detect transient pyridyl radical cations formed during chemical reactions. researchgate.net This technique involves the reaction of a short-lived radical with a "spin trap" to form a much more stable radical adduct, which can then be easily detected and characterized by EPR. researchgate.net These studies confirm that EPR is a powerful method for investigating the electronic structure and reactivity of radical species derived from this compound and its analogues. nih.govmdpi.com
Applications of 3 Phenylpyridine N Oxide in Advanced Organic Synthesis and Catalysis
Role as a Co-Catalyst in Asymmetric Reactions
Pyridine (B92270) N-oxides have emerged as effective co-catalysts or axial ligands, particularly in metal-catalyzed asymmetric reactions. Although research often highlights related compounds, the functional role of 3-Phenylpyridine-N-oxide can be understood from the well-documented behavior of its isomers and analogues. These N-oxides are known to coordinate to the metal center of a catalyst, modifying its steric and electronic environment and thereby influencing the stereochemical outcome of the reaction.
In manganese-salen catalyzed reactions, for instance, pyridine N-oxide derivatives are crucial additives. iitm.ac.inplu.mxprinceton.edu They are believed to stabilize the high-valent Mn(V)-oxo intermediate, which is the key oxidizing species in the catalytic cycle. iitm.ac.in This stabilization not only enhances the catalyst's activity and stability but also plays a significant role in achieving high levels of enantioselectivity. iitm.ac.inplu.mxprinceton.edu
The enantioselective epoxidation of unfunctionalized olefins is a cornerstone transformation in synthetic chemistry, providing access to chiral epoxides which are versatile building blocks. Chiral Manganese(III)-salen complexes are renowned catalysts for this reaction. iitm.ac.in The efficiency and enantioselectivity of these catalytic systems are often significantly improved by the addition of a Lewis basic co-catalyst, with pyridine N-oxides being particularly effective. iitm.ac.iniitm.ac.in
The role of the N-oxide is to act as an axial ligand that coordinates to the manganese center. This coordination is thought to modulate the reactivity and shape of the active oxidant, leading to a more ordered transition state and, consequently, better facial discrimination of the olefin substrate. Studies using 4-phenyl pyridine N-oxide (PPNO) have demonstrated its ability to enhance both reaction rates and enantiomeric excess (ee). iitm.ac.in For example, in the epoxidation of 6-cyano-2,2-dimethylchromene using Jacobsen's complex, the addition of 10 mol% of 4-phenyl pyridine N-oxide was instrumental in achieving high conversion and an ee of 97%. iitm.ac.in
Furthermore, research on Mn(III) salen complexes immobilized on pyridine N-oxide-modified mesoporous silica (B1680970) (MCM-41) has shown high efficacy. iitm.ac.in This heterogeneous system demonstrated excellent reactivity and enantioselectivity (up to 92% ee) for the epoxidation of substrates like indene (B144670) and 2,2-dimethylchromene, underscoring the critical role of the pyridine N-oxide moiety in creating a highly selective catalytic environment. iitm.ac.in Given these findings, this compound is expected to perform a similar function as an axial ligand, influencing the stereochemical course of the epoxidation of various unfunctionalized olefins.
Table 1: Enantioselective Epoxidation of Alkenes using Mn(III)-salen and Pyridine N-Oxide Derivatives
| Alkene Substrate | Catalyst System | N-Oxide Co-Catalyst | Enantiomeric Excess (ee) |
|---|---|---|---|
| 6-cyano-2,2-dimethylchromene | Jacobsen's Complex | 4-Phenyl pyridine N-oxide | 97% |
| Indene | Mn(III) salen on Py-N-O modified MCM-41 | Immobilized Pyridine N-oxide | 92% |
| 2,2-dimethylchromene | Mn(III) salen on Py-N-O modified MCM-41 | Immobilized Pyridine N-oxide | 88% |
Precursor for the Synthesis of Functionalized Pyridines
The N-oxide group makes the pyridine ring susceptible to attack by both electrophiles (at the oxygen) and nucleophiles (at the C2 and C4 positions), rendering it a highly versatile precursor for a wide array of substituted pyridines. acs.org this compound serves as a valuable starting material for introducing functionality at specific positions of the pyridine core.
The synthesis of 2-fluoropyridines is of significant interest in medicinal chemistry. A mild, metal-free method allows for the regioselective conversion of pyridine N-oxides into 2-fluoropyridines. This process involves the activation of the N-oxide, followed by the formation of a 2-pyridyltrialkylammonium salt intermediate. Subsequent nucleophilic displacement with a fluoride (B91410) source yields the desired 2-fluoropyridine.
In the case of 3-substituted pyridine N-oxides, this transformation exhibits high regioselectivity. For this compound, the reaction sequence leads exclusively to the formation of 2-fluoro-5-phenylpyridine. The observed site selectivity, where fluorination occurs para to the existing substituent, is a key advantage of this method. The reaction proceeds smoothly, tolerating various aryl and heteroaryl groups and providing the fluorinated products in moderate to excellent yields.
Table 2: Synthesis of 2-Fluoro-5-phenylpyridine from this compound
| Step | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| 1. Ammonium (B1175870) Salt Formation | Trifluoroacetic anhydride (B1165640) (TFAA), Trimethylamine (NMe3), Dichloromethane (CH2Cl2), 0 °C to rt | 2-(trimethylammonio)-5-phenylpyridine salt | Good |
A robust and regiospecific method for the synthesis of 2-substituted pyridines involves the reaction of pyridine N-oxides with Grignard reagents. organic-chemistry.orgresearchgate.net This transition-metal-free approach provides a direct route to introduce alkyl, alkynyl, or aryl groups at the C2 position of the pyridine ring. organic-chemistry.orgorganic-chemistry.org
The reaction proceeds via the addition of the Grignard reagent to the pyridine N-oxide, which leads to a 1,2-dihydropyridine intermediate. This intermediate subsequently undergoes a ring-opening to form a dienal oxime. organic-chemistry.org In a final step, treatment with a reagent such as acetic anhydride at elevated temperatures induces cyclization to afford the 2-substituted pyridine in good yields. organic-chemistry.orgresearchgate.netfigshare.com This methodology is applicable to a range of substituted pyridine N-oxides, including 3- and 4-substituted derivatives, making it a viable route for the conversion of this compound into various 2-substituted-5-phenylpyridines. organic-chemistry.org
Recent advancements have demonstrated that pyridine N-oxides can undergo divergent reactions to yield either deoxygenated pyridines or 2-hydroxymethylated pyridines under visible light photoredox catalysis. nih.govacs.org This method offers a one-step synthesis of 2-hydroxymethyl pyridines, which can be challenging to prepare via other routes. nih.gov
The reaction pathway is dependent on the specific conditions employed. Under one set of conditions, the N-oxide is cleanly deoxygenated to the parent pyridine. Under slightly modified conditions, the reaction can be diverted to favor the introduction of a hydroxymethyl group at the C2 position. acs.org Mechanistic studies suggest the process involves single-electron transfer and the formation of key radical intermediates. nih.govacs.org The substrate scope includes pyridine N-oxides with various electron-withdrawing groups. acs.org This photochemical strategy represents a modern and efficient way to transform this compound into either 3-phenylpyridine (B14346) or 2-hydroxymethyl-5-phenylpyridine.
Application in C-H Functionalization of Heteroaromatics
Direct C-H functionalization has become a powerful tool in organic synthesis for its atom economy and efficiency. The N-oxide group in pyridine N-oxides serves as an effective directing group, facilitating the activation of adjacent C-H bonds. nih.gov This directing effect typically favors functionalization at the C2 position due to its proximity to the coordinating oxygen atom. nih.gov
Palladium-catalyzed direct arylation of pyridine N-oxide is a well-established method for preparing 2-arylpyridines. Mechanistic investigations suggest a cooperative catalytic system where C-H activation occurs at one palladium center, and subsequent C-C bond formation takes place after the transfer of the heteroaryl group to a second palladium center. berkeley.edu While these studies often focus on the parent pyridine N-oxide, the underlying principle of N-oxide-directed C-H activation is broadly applicable. This strategy allows for the regioselective introduction of aryl, alkyl, or other functional groups onto the pyridine scaffold, making this compound a suitable substrate for synthesizing 2,5-disubstituted pyridine derivatives through selective C-H bond activation at the C2 position.
Involvement in Photochemical Transformations
The photochemical behavior of heteroaromatic N-oxides, including this compound, is a rich field of study, characterized by a variety of transformations such as ring expansion, contraction, and fragmentation. nih.gov While specific experimental studies on the photolysis of this compound are not extensively documented, valuable insights can be drawn from the photochemical reactions of analogous compounds, such as other phenyl-substituted heteroaromatic N-oxides.
One of the key photochemical pathways for aromatic N-oxides involves the formation of a transient, high-energy oxaziridine (B8769555) intermediate. researchgate.net This three-membered ring containing an oxygen-nitrogen bond is typically unstable and undergoes further rearrangement to yield various products. researchgate.net The nature of these products is highly dependent on the solvent and the electronic properties of the substituents on the pyridine ring. berkeley.edu
For instance, studies on phenylquinoline N-oxides have shown that irradiation can lead to the formation of benz[d] rsc.orgwikipedia.orgoxazepines via an oxaziridine intermediate. berkeley.edu In some cases, these reactions can also yield carbostyril derivatives or indole (B1671886) carboxaldehydes, indicating multiple competing reaction pathways. berkeley.edu The excited state involved, whether it be a singlet or triplet state, also plays a crucial role in determining the reaction outcome. researchgate.net While the excited singlet state often leads to isomerizations and rearrangements, the triplet state can be responsible for deoxygenation reactions. researchgate.net
In a study focusing on the photochemical isomerization of 3-phenylpyridazine (B76906) N-oxide, a closely related analogue, irradiation resulted in the formation of 2-phenylfuran (B99556) in significant yields. wikipedia.org Theoretical calculations suggest that this transformation proceeds through the formation of a diazo intermediate from the excited singlet state. wikipedia.org Unlike its 3,6-diphenyl counterpart, the 3-phenyl derivative did not yield a pyrazole, highlighting the subtle yet critical influence of substituent patterns on the reaction pathway. wikipedia.org
These findings suggest that the photochemical transformation of this compound could potentially proceed through similar intermediates, leading to a variety of rearranged products. The phenyl substituent is expected to influence the stability of any intermediates and the electronic distribution in the excited state, thereby directing the course of the reaction.
| Starting Material Analogue | Key Intermediate(s) | Major Product(s) | Reference |
|---|---|---|---|
| 3-Phenylpyridazine N-oxide | Diazo intermediate | 2-Phenylfuran | wikipedia.org |
| Phenylquinoline N-oxides | Oxaziridine, Nitrene | Benz[d] rsc.orgwikipedia.orgoxazepines, Carbostyrils, Indole carboxaldehydes | berkeley.edu |
| 2,4,6-Triphenylpyridine (B1295210) N-oxide | - | Deoxygenated pyridine (sensitized) | researchgate.net |
N-Oxides as Ligands and Modifiers in Metal-Catalyzed Systems
The N-oxide functionality in compounds like this compound provides a valuable coordination site for metal ions, enabling their use as ligands in a variety of metal-catalyzed reactions. Pyridine N-oxides typically coordinate to metal centers through the oxygen atom, acting as weakly basic ligands. wikipedia.org This coordination can modulate the electronic properties and steric environment of the metal catalyst, thereby influencing its activity, selectivity, and stability.
Transition metal complexes of pyridine-N-oxides are well-established, with the oxygen atom of the N-oxide group serving as the primary binding site. wikipedia.org The resulting metal complexes have found applications in various catalytic processes. For example, palladium-catalyzed direct arylation of pyridine N-oxide has been developed as a convenient method for the synthesis of 2-arylpyridines. berkeley.edunih.gov In these reactions, the N-oxide group can act as a directing group, facilitating the C-H activation at the C2 position of the pyridine ring.
Furthermore, chiral pyridine N-oxides have emerged as effective nucleophilic organocatalysts and ligands in asymmetric synthesis. nih.gov The oxygen atom of the N-oxide is more nucleophilic than the nitrogen atom of the corresponding pyridine, a property that has been exploited in acyl transfer reactions. acs.org This enhanced nucleophilicity allows for the activation of substrates and the facilitation of enantioselective transformations. nih.gov For instance, chiral 4-aryl-pyridine-N-oxides have been successfully employed as catalysts in the acylative dynamic kinetic resolution of various compounds. acs.org
While specific applications of this compound as a ligand or modifier are not extensively detailed in the literature, its structural features suggest significant potential. The presence of the phenyl group at the 3-position can introduce beneficial steric and electronic effects. It can influence the coordination geometry of the resulting metal complex and participate in secondary interactions, which could be exploited to enhance catalytic performance and selectivity. The electronic properties of the phenyl ring can also be transmitted to the N-oxide oxygen, thereby modifying its donor strength and influencing the electronic environment of the metal center.
| Feature | Description | Potential Catalytic Implication | Reference |
|---|---|---|---|
| Coordination Mode | Binds to metal centers through the oxygen atom. | Modulates the electronic and steric properties of the catalyst. | wikipedia.org |
| Basicity | Weakly basic ligands. | Influences the lability and stability of the metal complex. | wikipedia.org |
| Directing Group Ability | Can direct C-H activation at the C2 position. | Facilitates regioselective functionalization of the pyridine ring. | berkeley.edunih.gov |
| Nucleophilicity | The N-oxide oxygen is a strong nucleophile. | Enables use as a nucleophilic organocatalyst in asymmetric synthesis. | nih.govacs.org |
Supramolecular Chemistry and Material Science Applications of Pyridine N Oxides
Formation of Inclusion Compounds with Cyclodextrins
Research into the host-guest chemistry of 3-Phenylpyridine-N-oxide with β-cyclodextrin has revealed the formation of stable inclusion compounds. These complexes are of significant interest due to their potential applications in areas such as drug delivery and materials science, where the encapsulation of a guest molecule can alter its physical and chemical properties. The formation and structural integrity of these complexes are governed by a delicate balance of non-covalent interactions, including hydrophobic effects and van der Waals forces between the guest molecule and the inner cavity of the cyclodextrin (B1172386) host.
The interaction between this compound and β-cyclodextrin in aqueous solutions has been quantitatively analyzed, confirming the formation of a 1:1 inclusion complex. The stability of this host-guest assembly is described by the binding constant (K), which has been determined using techniques such as UV-visible spectroscopy. By monitoring the changes in the absorption spectrum of this compound upon the addition of varying concentrations of β-cyclodextrin, the binding constant was calculated to be 162 M⁻¹. This value indicates a moderate affinity between the host and guest molecules, characteristic of many cyclodextrin inclusion complexes driven by non-covalent forces.
Table 1: Stability Data for this compound-β-cyclodextrin Complex
| Parameter | Value | Method of Determination |
|---|---|---|
| Stoichiometry (Host:Guest) | 1:1 | UV-visible Spectroscopy |
| Binding Constant (K) | 162 M⁻¹ | UV-visible Spectroscopy |
The solid-state behavior of the inclusion compound formed between this compound and β-cyclodextrin demonstrates complex structural phenomena, including polymorphism and temperature-induced phase transitions. Two distinct polymorphic forms, a hydrated and an anhydrous crystal phase, have been identified. The hydrated form undergoes a reversible, single-crystal-to-single-crystal phase transition upon cooling, which is attributed to the ordering of water molecules within the crystal lattice.
Upon heating, the hydrated complex experiences dehydration, leading to the formation of the anhydrous polymorph. This anhydrous phase also exhibits a reversible phase transition at a higher temperature. These structural transformations have been extensively studied using variable-temperature single-crystal X-ray diffraction, which provides detailed insights into the changes in molecular packing and intermolecular interactions that drive the transitions.
Pyridine (B92270) N-Oxide Based Covalent Organic Frameworks (COFs)
While the direct incorporation of this compound into Covalent Organic Frameworks (COFs) is not extensively documented in dedicated studies, research on related pyridine N-oxide derivatives provides a strong basis for its potential in this area. COFs constructed from N-oxide containing linkers are gaining attention for their unique electronic properties and potential catalytic applications. These frameworks can create specific microenvironments capable of stabilizing reactive species or acting as active sites for chemical transformations.
Theoretical and experimental studies on COFs containing N-oxide moieties suggest their capability to stabilize and generate biradical species. The N-oxide group can act as a spin-polarizing unit, which, when integrated into a conjugated framework, can facilitate the generation of open-shell biradicaloids through external stimuli like light. This property is crucial for developing novel materials for spintronics and nonlinear optics. The specific electronic structure of this compound would likely influence the stability and electronic communication of such biradical species within a COF architecture.
Pyridine N-oxide functionalities within a COF can serve as mild, metal-free catalysts. Their basic oxygen atoms can act as active sites for reactions such as the dehydrogenation of substrates like 1,4-dihydropyridines. The catalytic efficiency of such a COF would depend on the accessibility of the N-oxide sites within the porous structure and the electronic properties of the framework, which could be tuned by the specific pyridine N-oxide linker used, such as a derivative of this compound.
Halogen-Bonded Complexes in Crystal Engineering
This compound is an effective halogen bond acceptor in the field of crystal engineering. The oxygen atom of the N-oxide group, being electron-rich and sterically accessible, readily participates in halogen bonding interactions (O···X, where X is a halogen). These directional and specific interactions are utilized to control the assembly of molecules in the solid state, allowing for the design of supramolecular architectures with desired structures and properties.
Understanding Cl⋯O Halogen Bonds and Their Instability
Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a Lewis base. In the context of pyridine N-oxides, the oxygen atom of the N-oxide group serves as a potent Lewis base, capable of forming halogen bonds with various halogen donors. The Cl⋯O halogen bond, in particular, has been a subject of interest, though it is generally weaker and less commonly studied than its iodine and bromine counterparts.
Research on complexes of pyridine N-oxides with dichlorine (Cl₂) has provided valuable insights into the nature of Cl⋯O halogen bonds. These studies have demonstrated the formation of a new Cl–Cl···⁻O–N⁺ halogen-bonded paradigm. researchgate.netmdpi.com Crystalline complexes of this nature have been formed and analyzed, revealing key structural and stability characteristics.
However, a significant finding in these studies is the inherent instability of these Cl⋯O halogen-bonded complexes. They have been observed to be highly unstable in the crystalline state, even at low temperatures, leading to rapid decomposition. researchgate.netmdpi.com This decomposition often results in the formation of Cl⋯H–O–N hydrogen-bonded complexes, indicating a rearrangement to a more stable configuration. researchgate.netmdpi.com
Table 1: General Characteristics of Dichlorine–Pyridine N-Oxide Halogen Bonds
| Parameter | Observation | Reference |
|---|---|---|
| Interaction Type | Cl–Cl···⁻O–N⁺ halogen bond | researchgate.net, mdpi.com |
| Crystalline State | High instability, even at low temperatures | researchgate.net, mdpi.com |
| Decomposition | Leads to Cl⋯H–O–N hydrogen-bonded complexes | researchgate.net, mdpi.com |
| XB Angles (Cl–Cl⋯O) | Vary from 172° to 177° | mdpi.com |
Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating N-Oxide Ligands
Coordination polymers and metal-organic frameworks (MOFs) are extended structures consisting of metal ions or clusters linked by organic ligands. The choice of the organic ligand is crucial in determining the structure, dimensionality, and properties of the resulting framework. Pyridine N-oxide and its derivatives are attractive candidates for use as ligands in the synthesis of coordination polymers and MOFs due to the coordinating ability of the N-oxide oxygen atom.
While there is a substantial body of research on coordination polymers and MOFs constructed from various pyridine-based ligands, specific examples utilizing this compound as a primary ligand are not extensively documented in the current scientific literature. However, the principles of its potential incorporation can be understood by examining related systems. For instance, studies on 4-Phenylpyridine (B135609) N-oxide have demonstrated its use in the synthesis of coordination polymers, highlighting the role of the N-oxide group in coordinating to metal centers.
The derivatization of ligands is a common strategy to tune the properties of MOFs. The introduction of functional groups, such as the phenyl group in this compound, can lead to frameworks with modified porosity, stability, and functionality. While the direct application of this compound in this context requires further investigation, the foundational knowledge from related pyridine-based MOFs suggests its potential as a valuable building block in crystal engineering and materials science. semanticscholar.orgsigmaaldrich.com
Table 2: Potential Roles of this compound in Coordination Polymers and MOFs
| Feature | Potential Influence |
|---|---|
| N-Oxide Group | Primary coordination site for metal ions. |
| Phenyl Substituent | Can introduce steric effects, influencing framework topology. |
| π-π Stacking | Phenyl rings can engage in stacking interactions, promoting supramolecular assembly. |
| Functionalization | The phenyl group offers a site for further modification to tune framework properties. |
Advanced Characterization Techniques and Methodological Developments
Development of Analytical Methods for N-Oxides (beyond basic identification)
While basic spectroscopic methods like NMR and IR are standard for structural confirmation, the unique properties of the N-oxide group necessitate more advanced analytical approaches for quantitative analysis and detailed characterization.
One such method is titanometric determination , which provides a quantitative measure of the N-oxide group. acs.org This technique involves titration with a standardized solution of titanium(III) chloride (TiCl₃), a strong reducing agent that selectively reduces the N-oxide functionality. The endpoint of the titration can be determined potentiometrically or with a visual indicator, allowing for precise quantification of the N-oxide content in a sample. This method is particularly useful for purity assessments and quantitative studies of reaction kinetics.
Another quantitative approach involves deoxygenation with phenylboronic acid . acs.org This reaction can be monitored to determine the concentration of the N-oxide. Furthermore, advanced spectroscopic techniques offer insights beyond basic structural elucidation:
NMR Spectroscopy : In-depth NMR analysis can reveal subtle electronic effects of the N-oxide group. The introduction of the oxygen atom leads to a characteristic downfield shift of neighboring protons and carbon atoms in both ¹H and ¹³C NMR spectra compared to the parent amine. acs.org This shift can be used to study electronic distributions and intermolecular interactions.
IR Spectroscopy : The N⁺–O⁻ bond presents a distinct and prominent vibration band, typically observed around 930 cm⁻¹. acs.org The precise frequency and intensity of this band can be sensitive to the molecular environment, providing information about coordination, hydrogen bonding, and other intermolecular forces.
These methods provide crucial quantitative and detailed structural data that are essential for process development, quality control, and advanced research applications involving N-oxides.
In-Situ Spectroscopic Monitoring of Reactions
Understanding the mechanism and kinetics of reactions involving N-oxides requires observing the transformation as it happens. In-situ spectroscopic techniques are invaluable for this purpose, allowing researchers to monitor the concentration of reactants, intermediates, and products in real-time without disturbing the reaction mixture.
In-situ infrared (IR) spectroscopy has been effectively employed to study the C–H arylation of heterocyclic N-oxides. acs.org In one study, this technique was used to monitor the reaction involving the in situ generation of an aryldiazonium salt from an aniline, which then reacts with the N-oxide. acs.org By tracking the characteristic vibrational frequencies of the starting materials and products over time, researchers can gain insights into reaction rates, identify the buildup and consumption of transient intermediates, and optimize reaction conditions for improved efficiency and yield. acs.org This real-time data is critical for developing robust and scalable synthetic processes.
The application of such process analytical technology (PAT) tools provides a continuous stream of data that can be used to build detailed kinetic models and mechanistic hypotheses, moving far beyond the traditional approach of analyzing discrete samples at set time points.
Crystallographic Techniques for Mechanistic Intermediates
X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules, and its application to reaction intermediates provides unparalleled insight into reaction mechanisms. Although N-oxide intermediates can be challenging to isolate due to their potential instability, several studies have successfully characterized them, revealing crucial structural details.
Researchers have synthesized and characterized proposed palladium(II) bromide complexes that act as intermediates in the direct arylation of pyridine (B92270) N-oxides. fu-berlin.de X-ray analysis of these complexes reveals specific binding modes, such as an unusual η²-C,N-binding mode of a pyridyl ligand, which helps to explain the observed reactivity and selectivity of the catalytic cycle. fu-berlin.de
Similarly, X-ray diffraction has been used to study halogen-bonded complexes between dichlorine and pyridine N-oxides. rsc.org These crystalline complexes, formed at low temperatures, represent early-stage intermediates in halogenation reactions. The crystallographic data revealed short Cl⋯O contacts, forming infinite 1D polymeric chains. rsc.org However, these intermediates were found to be highly unstable even at low temperatures, rapidly decomposing, which highlights the challenges and importance of low-temperature crystallographic techniques for capturing fleeting mechanistic species. rsc.org The difficulty in obtaining X-ray suitable crystals of free N-oxide compounds is often due to delocalized charge in the aromatic ring, making the stabilization through complexation or co-crystallization a critical strategy. nih.gov
Interactive Data Tables
Table 1: Spectroscopic Data for N-Oxide Characterization
| Technique | Feature | Typical Range/Observation | Significance |
|---|---|---|---|
| ¹H NMR | Chemical Shift (α-protons) | Downfield shift vs. parent pyridine | Indicates electronic effect of N-O bond |
| ¹³C NMR | Chemical Shift (α, γ-carbons) | Downfield shift vs. parent pyridine | Quantifies electron-withdrawing nature |
Table 2: Crystallographic Data for a Dichlorine-Pyridine N-Oxide Complex Intermediate
| Parameter | Value | Reference |
|---|---|---|
| System | Dichlorine-Pyridine N-oxide (Cl₂-PyNO) | rsc.org |
| Temperature | -80 °C | rsc.org |
| Key Interaction | Cl⋯O Halogen Bond | rsc.org |
| Interatomic Distance (Cl⋯O) | 2.567(5) Å to 2.627(5) Å | rsc.org |
| Supramolecular Structure | 1D Polymeric Chains | rsc.org |
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways
While traditional methods for the synthesis of pyridine (B92270) N-oxides, such as the direct oxidation of the corresponding pyridine, are well-established, the pursuit of more efficient, selective, and sustainable synthetic routes for 3-Phenylpyridine-N-oxide remains a key research focus. Future investigations are anticipated to venture into transition metal-catalyzed cross-coupling reactions. For instance, palladium- and copper-catalyzed methodologies have shown promise in the direct C-H arylation of pyridine N-oxides, offering a more atom-economical approach. rsc.orgnih.gov The development of rhodium-catalyzed C-H functionalization presents another exciting avenue for the preparation of multi-substituted pyridines, which can then be oxidized to the corresponding N-oxides. nih.gov
Furthermore, the exploration of novel cyclization and annulation reactions could provide access to the 3-phenylpyridine (B14346) scaffold from acyclic precursors, potentially offering greater control over substitution patterns. The use of microreactor technology also presents an opportunity to enhance the safety and efficiency of oxidation reactions, particularly those employing potent oxidants like hydrogen peroxide.
Development of New Catalytic Systems and Applications
The unique electronic and steric properties of this compound make it an attractive candidate for use as a ligand in transition metal catalysis. Its ability to act as a strong electron-donating ligand can influence the reactivity and selectivity of metal centers in various catalytic transformations. Future research is expected to focus on the design and synthesis of novel coordination complexes incorporating this compound as an ancillary ligand. These complexes could find applications in a wide range of catalytic reactions, including cross-coupling, hydrogenation, and oxidation processes.
Moreover, the field of asymmetric catalysis stands to benefit from the incorporation of chiral this compound derivatives. mdpi.com The development of chiral versions of this ligand could lead to highly enantioselective catalysts for the synthesis of valuable chiral molecules. nih.gov The application of this compound and its derivatives in organocatalysis, particularly in reactions involving the activation of silicon-based reagents, is another promising area of exploration. acs.org
Advanced Computational Modeling for Predictive Design
Computational chemistry offers a powerful toolkit for understanding and predicting the behavior of molecules like this compound. Density Functional Theory (DFT) calculations can provide valuable insights into its electronic structure, molecular orbitals, and reactivity. nih.gov Such studies can help in elucidating reaction mechanisms and in the rational design of new catalysts and materials. For instance, computational screening of different metal-ligand combinations can accelerate the discovery of new catalytic systems with desired properties.
Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different environments, such as in solution or at interfaces. nih.gov This can provide a deeper understanding of its role in supramolecular assemblies and its interactions with other molecules. Advanced non-adiabatic molecular dynamics (NAMD) simulations could even be used to investigate its excited-state dynamics, which is crucial for understanding its potential in photoredox catalysis. researchgate.net
Integration of this compound in Novel Supramolecular Assemblies
The ability of the N-oxide functional group to participate in hydrogen bonding and other non-covalent interactions makes this compound an excellent building block for the construction of novel supramolecular assemblies. Future research will likely focus on its use in the design of coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.govresearchgate.netnih.gov By carefully selecting metal nodes and other organic linkers, it may be possible to create materials with tailored porosities, guest-binding properties, and catalytic activities.
The phenyl group of this compound can engage in π-π stacking interactions, further directing the self-assembly process. The exploration of co-crystallization with other organic molecules could lead to the formation of new crystalline materials with unique physical and chemical properties. These supramolecular structures could find applications in areas such as gas storage, separation, and sensing.
Investigation of Redox Properties and Their Exploitation in Synthesis
The N-oxide moiety imparts distinct redox properties to the pyridine ring, making it susceptible to both oxidation and reduction. nih.gov The electrochemical behavior of this compound can be investigated using techniques such as cyclic voltammetry to determine its redox potentials. researchgate.net This information is crucial for its application in redox-mediated synthetic transformations.
The ability of pyridine N-oxides to act as oxygen-atom transfer agents is a key aspect of their chemistry. thieme-connect.de Future research could explore the use of this compound as a mild and selective oxidant in organic synthesis. Furthermore, its involvement in photoredox catalysis is an emerging area of interest. wikipedia.org The excited-state properties of this compound and its metal complexes could be harnessed to drive novel photochemical reactions, opening up new avenues for synthetic innovation.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 3-phenylpyridine-N-oxide, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves oxidizing 3-phenylpyridine using hydrogen peroxide–urea (UHP) with trifluoroacetic anhydride (TFAA) as a catalyst, as demonstrated in pyridine N-oxide synthesis . For deoxygenation studies, isopropanol (IPA) and acetone under catalytic conditions (e.g., 1.5 mol% catalyst) yield 61% 3-phenylpyridine, highlighting the importance of solvent polarity and reductant selection . Optimization may involve adjusting molar ratios (e.g., 0.07 M concentration) or exploring alternative oxidizing agents like chromium trioxide .
Q. How can researchers characterize this compound and confirm its structural integrity?
- Methodological Answer : Key techniques include:
- Spectroscopy : H/C NMR to confirm aromatic protons and N-oxide functionality.
- Mass Spectrometry : High-resolution MS for molecular ion verification.
- Melting Point Analysis : Compare observed values (e.g., 153–155°C for analogous 4-phenylpyridine-N-oxide ) with literature data.
- SMILES/InChI : Use descriptors like
[O-][n+]1ccc(cc1)-c2ccccc2for computational validation .
Q. What are the stability and storage considerations for this compound?
- Methodological Answer : The compound is hygroscopic and sensitive to light. Store in anhydrous solvents (e.g., methylene chloride/benzene mixtures) at –20°C under inert gas. Hazard classification (WGK 3) indicates strict handling protocols to avoid skin/eye contact . Stability tests under varying pH and temperature are recommended to assess decomposition pathways.
Advanced Research Questions
Q. What mechanistic insights explain the deoxygenation of this compound using isopropanol?
- Methodological Answer : The reaction likely proceeds via a radical or hydride-transfer mechanism, where IPA acts as a hydrogen donor. Catalytic systems (e.g., 1.5 mol% catalyst in ) lower activation energy by stabilizing intermediates . Comparative studies with LiAlH or Pd/C could clarify competing pathways . Kinetic isotope effects (e.g., using deuterated IPA) may further elucidate hydrogen-transfer steps.
Q. How do substituents on the phenyl ring influence the reactivity of this compound in electrophilic substitutions?
- Methodological Answer : Electron-donating groups (e.g., –OCH) enhance electrophilic attack at the pyridine ring’s meta position, while electron-withdrawing groups (e.g., –NO) direct reactivity to the para position. highlights substituent effects on tautomerism and electron distribution, which can be modeled computationally (DFT) to predict regioselectivity . Experimental validation via bromination or nitration reactions is recommended.
Q. What metabolic pathways involve this compound, and how does its structure affect pharmacokinetics?
- Methodological Answer : Cytochrome P450 enzymes mediate N-oxide metabolism, as seen in analogous pyridine derivatives . The low brain:plasma ratio observed in murine models ( ) suggests poor blood-brain barrier penetration due to polarity from the N-oxide group . Advanced studies could use radiolabeled compounds to track metabolite distribution or assess hepatic clearance via microsomal assays.
Q. How can this compound be functionalized to introduce amino or other nucleophilic groups?
- Methodological Answer : Utilize nucleophilic substitution on activated intermediates. For example, amination of pyridine-N-oxides via phosphonium-mediated reactions ( ) enables direct introduction of amines without harsh SNAr conditions . Alternatively, cross-coupling (e.g., Suzuki-Miyaura) with boronic acids after deoxygenation could diversify substituents .
Data Contradictions and Resolution Strategies
Q. Why do reported yields for deoxygenation vary across studies, and how can reproducibility be improved?
- Methodological Answer : Discrepancies (e.g., 61% yield in vs. higher yields in other methods) may stem from solvent purity, catalyst loading, or reaction time . Systematic optimization using design-of-experiments (DoE) approaches can identify critical variables. Reporting detailed conditions (e.g., solvent ratios, exact catalyst type) is essential for replication.
Q. How do conflicting reports on N-oxide stability under oxidative conditions inform experimental design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
